N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety, a phenyl group, and a trifluoromethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the trifluoromethylbenzenesulfonamide group: This can be done through sulfonylation reactions using reagents like trifluoromethanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide: Lacks the trifluoromethyl group.
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-13,25H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLBWNHEIHLTLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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